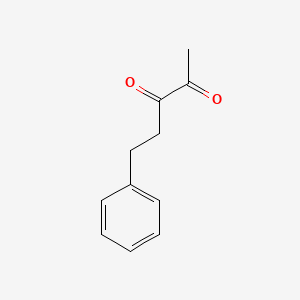

2,3-Pentanedione, 5-phenyl-

Description

Overview of Vicinal Diketones in Organic Synthesis and Chemical Biology

Vicinal diketones, also known as alpha-diketones, are organic compounds characterized by the presence of two adjacent carbonyl (C=O) groups. wikipedia.orgfoodb.ca This structural motif imparts unique chemical properties, making them valuable intermediates and precursors in various chemical transformations. A distinctive feature of vicinal diketones is the comparatively long carbon-carbon bond linking the two carbonyl centers, a result of electrostatic repulsion between the polarized carbonyl carbons. wikipedia.org

In the realm of organic synthesis, vicinal diketones are recognized as important precursors for constructing complex molecular architectures and a wide range of biologically functional molecules. rsc.org Their reactivity allows for participation in numerous reactions, including the formation of α-hydroxy ketones, diols, and various heterocyclic systems. nih.gov Synthetic strategies to access these compounds are diverse and continually evolving. Methods include the oxidation of α-hydroxy ketones, the acyloin condensation of esters followed by oxidation for symmetrical diketones, and more recent developments like transition metal-free, photocatalytic dioxygenation of alkynes. rsc.orgrsc.org

From a chemical biology perspective, vicinal diketones play significant roles in natural processes. For instance, 2,3-butanedione (B143835) (diacetyl) and 2,3-pentanedione (B165514) are well-known by-products of the amino acid biosynthesis pathways in microorganisms like yeast during fermentation. researchgate.netoup.com Furthermore, the enzymatic reduction of vicinal diketones is a key area of study. Aldo-keto reductases, found in organisms from fungi to humans, can reduce these compounds to α-hydroxy ketones and vicinal diols. nih.gov These reduction products are valuable chiral building blocks for synthesizing compounds of pharmaceutical interest, including antidepressants and HIV-protease inhibitors. nih.gov

Significance of Phenyl Substituents in Modulating Molecular Structure and Reactivity

A phenyl group is a functional group with the formula C₆H₅, derived from a benzene (B151609) ring by removing one hydrogen atom. wikipedia.orgunacademy.com The incorporation of a phenyl substituent into a molecule profoundly influences its structure, stability, and chemical reactivity. Phenyl groups are characteristically hydrophobic and exhibit enhanced stability compared to analogous aliphatic groups, a property attributed to the resonance stabilization of the aromatic ring. wikipedia.orgunacademy.com They tend to be resistant to both oxidation and reduction conditions. wikipedia.orgbyjus.com

The electronic nature of the phenyl group is dualistic; it generally acts as an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance (+M effect) when conjugated with a suitable system. wikipedia.org This electronic profile dictates its influence on the reactivity of the parent molecule. In electrophilic aromatic substitutions, for example, a phenyl group attached to another aromatic ring acts as a weak activator and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com When attached to an alkene, a phenyl group creates a conjugated system that can delocalize the π-electron density, which may affect the double bond's reactivity. stackexchange.com Simultaneously, it can stabilize an adjacent carbocation through resonance, a critical factor in many reaction mechanisms. stackexchange.com

Structurally, the rigid and planar nature of the phenyl ring imposes significant steric constraints. Furthermore, non-covalent interactions involving the phenyl ring, such as π-π stacking and C–H⋯π interactions, can dictate molecular conformation and packing in the solid state. rsc.org These interactions are crucial in fields like materials science, where they can lead to less dynamic molecular motions and influence properties such as charge transport in organic semiconductors. rsc.org

| Property | Description |

| Formula | C₆H₅ |

| Molar Mass | 77.11 g/mol |

| Nature | Hydrophobic, Aromatic wikipedia.orgturito.com |

| Stability | High stability due to aromaticity; resistant to oxidation and reduction wikipedia.orgbyjus.com |

| Electronic Effect | Inductively withdrawing (-I), Resonance donating (+M) wikipedia.org |

| Reactivity | Acts as a weak activator and ortho/para director in electrophilic aromatic substitution chemistrysteps.com |

| Structure | Planar hexagonal ring of six carbon atoms wikipedia.org |

Current Research Landscape of Pentanedione Derivatives and Relevant Structural Isomers

The research landscape for pentanedione derivatives is active and diverse, with studies focusing on various structural isomers and their unique properties.

2,4-Pentanedione and its derivatives are perhaps the most studied. This β-diketone primarily exists in a stable enol form, a consequence of conjugation and a strong intramolecular hydrogen bond. pearson.comoup.com Research on its derivatives is extensive, spanning the synthesis of antimicrobial compounds, the development of ligands for metal complexes, and theoretical studies on substituent effects on molecular structure. oup.comnih.gov Fluorinated derivatives, for instance, are being developed as agents for 18F-PET imaging. snmjournals.org

2,3-Pentanedione , a vicinal diketone, is a common flavoring agent and a natural product of fermentation. oup.comglpbio.com Current research includes the development of green synthetic routes, such as the direct condensation of bio-derived lactic acid to produce the compound efficiently. researchgate.net

Phenyl-substituted pentanediones are also a subject of investigation. 3-Phenyl-2,4-pentanedione (B1582117) is a known compound used as a precursor in the synthesis of heterocyclic molecules like pyrimidols. acs.orgchemscene.com Another derivative, 1,5-diphenyl-2,4-pentanedione , serves as a key intermediate in the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.

| Isomer | Class | Key Research Areas |

| 2,3-Pentanedione | Vicinal (α) Diketone | Flavor chemistry, Fermentation by-product, Green synthesis glpbio.comresearchgate.net |

| 2,4-Pentanedione | β-Diketone | Tautomerism, Synthesis of heterocycles, Ligand for metal complexes, PET imaging agents oup.comnih.govsnmjournals.org |

| 3-Phenyl-2,4-pentanedione | Phenyl-β-Diketone | Precursor for heterocyclic synthesis acs.org |

| (S)-4,5-dihydroxy-2,3-pentanedione (DPD) | Substituted Vicinal Diketone | Quorum sensing, Chemical biology, Vaccine adjuvants nih.govmdpi.com |

| 5-Phenyl-2,3-pentanedione | Phenyl-Vicinal Diketone | Subject of this investigation chemspider.com |

Rationale for a Comprehensive Academic Investigation into 2,3-Pentanedione, 5-phenyl-

The study of diketones and their substituted analogues remains a fertile ground for chemical discovery. Vicinal diketones are established as versatile building blocks in synthesis and are relevant to biological systems. rsc.orgnih.gov Concurrently, the introduction of a phenyl substituent is a proven strategy for modulating the electronic and steric properties of a molecule, thereby tuning its reactivity and function. chemistrysteps.comrsc.org

While the current body of research explores various pentanedione isomers, including phenyl-substituted β-diketones like 3-phenyl-2,4-pentanedione and biologically relevant analogues such as phenyl-DPD, a focused investigation into 2,3-Pentanedione, 5-phenyl- is notably absent. acs.orgmdpi.comchemspider.com This compound uniquely combines the vicinal diketone functionality with a terminal phenyl group separated by an ethyl linker.

A comprehensive academic investigation is therefore justified to characterize this specific molecule and elucidate its fundamental properties. Such a study would address a clear gap in the literature, providing valuable data on how this particular arrangement of functional groups influences the compound's chemical reactivity, spectroscopic characteristics, and potential for further synthetic application. The findings would offer a valuable comparison to its known isomers, contributing to a more complete understanding of the structure-property relationships within the broader class of phenyl-substituted pentanediones.

Structure

3D Structure

Properties

CAS No. |

52017-06-8 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-phenylpentane-2,3-dione |

InChI |

InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

HGOHRJMSPHMBDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2,3 Pentanedione, 5 Phenyl

Elucidation of Reaction Pathways and Transition States

The reaction pathways of dicarbonyl compounds like 2,3-pentanedione (B165514), 5-phenyl- are significantly influenced by their structural features and the reaction conditions. Theoretical studies, often employing ab initio molecular orbital calculations, are instrumental in mapping these pathways. For instance, calculations on related diketones have revealed that reactions can proceed through various intermediates and transition states. The stability of these intermediates and the energy barriers of the transition states dictate the favored reaction pathway.

Computational studies on the formation of lutidine derivatives from β-diketones illustrate the complexity of these reaction pathways. These studies identify key transition states (TS) along the reaction coordinate, and the associated energy diagrams reveal the feasibility of different mechanistic steps. For example, the reaction path from a diketone to a dihydrolutidine involves several intermediates and transition states, with the energy of each species calculated to determine the most likely pathway. i-repository.net

The geometry of the transition state is a critical factor. For intramolecular reactions, such as hydrogen abstraction, a cyclic transition state is often proposed. In the case of 2,3-pentanedione, an analogous compound, a six-membered transition state is considered favorable for intramolecular hydrogen atom abstraction due to reduced strain. mcmaster.ca The analysis of transition state structures can also predict reaction selectivity, as steric interactions can favor one pathway over another. e3s-conferences.org

The tautomeric equilibrium, for instance in 3-phenyl-2,4-pentanedione (B1582117), proceeds through a four-membered ring transition state. researchgate.net The energy barrier for this process is influenced by the surrounding solvent. researchgate.net

Analysis of Reaction Kinetics and Thermodynamic Parameters

The kinetics and thermodynamics of reactions involving phenyl-pentanediones are crucial for understanding their reactivity. Quantum chemical calculations are a powerful tool for determining these parameters. For various β-diketones, computational methods like B3LYP/aug-cc-pVTZ have been used to analyze equilibrium structures of keto and enol forms, as well as their vibrational spectra. researchgate.net

The stability of different tautomers is a key thermodynamic consideration. In many β-diketones, the enol form is more stable than the diketo form due to the formation of a strong intramolecular hydrogen bond and π-conjugation within a quasi-aromatic ring. researchgate.net However, the nature of the substituents can shift this equilibrium. For instance, substituents that can engage in hyperconjugation with the carbonyl groups may favor the keto form. researchgate.net

Kinetic isotope effects (KIEs) provide valuable insight into reaction mechanisms and transition state structures. For example, studies on enzymatic reactions involving transition state mimics have utilized KIEs to understand the degree of bond breaking and formation in the transition state. nih.gov While not specific to 5-phenyl-2,3-pentanedione, these principles are broadly applicable to mechanistic studies of related compounds.

The table below presents calculated thermodynamic parameters for the keto-enol tautomerism of a related compound, 3-phenyl-2,4-pentanedione, in different environments.

| Parameter | Gas Phase | Cyclohexane | Carbon Tetrachloride | Methanol | Water |

| ΔE (kcal/mol) | 2.57 | 2.59 | 2.61 | 2.62 | 2.63 |

| ΔH (kcal/mol) | 2.45 | 2.47 | 2.49 | 2.50 | 2.51 |

| ΔG (kcal/mol) | 2.33 | 2.35 | 2.37 | 2.38 | 2.39 |

Data for the tautomerization of 3-phenyl-2,4-pentanedione. ΔE, ΔH, and ΔG represent the differences in electronic energy, enthalpy, and Gibbs free energy between the keto and enol forms, respectively. A positive value indicates that the keto form is more stable.

Electrophilic and Nucleophilic Reaction Modalities

The reactivity of 2,3-pentanedione, 5-phenyl- is characterized by both electrophilic and nucleophilic reaction modalities, owing to the presence of two carbonyl groups and a phenyl ring.

The carbonyl carbons in 2,3-pentanedione, 5-phenyl- are electrophilic and thus susceptible to nucleophilic attack. This is a fundamental reaction of aldehydes and ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl groups can be influenced by the adjacent phenyl group. Nucleophilic addition reactions can be catalyzed by either acid or base. In related dicarbonyl compounds, nucleophilic attack is a key step in many synthetic transformations, including the formation of heterocyclic compounds. i-repository.net

The presence of two adjacent carbonyl groups in α-diketones like 2,3-pentanedione, 5-phenyl- makes them highly reactive. publisso.de They can react with a variety of nucleophiles, including amines, alcohols, and thiols. For example, α-dicarbonyls can form conjugated imines with primary amines. publisso.de

The substituent already present on the benzene (B151609) ring influences both the rate of reaction and the position of the incoming electrophile. The acyl group (R-C=O) attached to the phenyl ring in 2,3-pentanedione, 5-phenyl- is an electron-withdrawing group and is therefore deactivating. Deactivating groups generally direct incoming electrophiles to the meta position. msu.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. msu.edumasterorganicchemistry.com For 2,3-pentanedione, 5-phenyl-, these reactions would be expected to proceed more slowly than with benzene and yield predominantly the meta-substituted product.

Photochemistry and Excited State Dynamics in Diketone Systems

The photochemistry of α-diketones is a rich area of study. Upon absorption of light, these molecules are promoted to an excited electronic state, from which they can undergo a variety of photochemical reactions. For 2,3-pentanedione, excitation in the near-ultraviolet region leads to both fluorescence and phosphorescence. mcmaster.ca

The excited states of diketones can be deactivated through several pathways, including radiative decay (fluorescence and phosphorescence) and non-radiative decay (intersystem crossing and internal conversion). mcmaster.ca The dynamics of these excited states are complex and can be influenced by factors such as temperature and the presence of other molecules. stanford.eduresearchgate.net

Photocycloaddition reactions are a common feature of the photochemistry of α-diketones. mdpi.com For example, excited α-diketones can react with alkenes to form oxetanes or other cyclic products. mdpi.com Intramolecular photochemical reactions are also possible. For instance, 2,3-pentanedione can undergo intramolecular hydrogen abstraction to form a cyclobutanol (B46151) derivative. mcmaster.ca

The study of excited-state dynamics provides crucial information for understanding and predicting the photochemical behavior of these compounds. rsc.org Keto-enol tautomerism can further complicate the energy relaxation dynamics due to the possibility of excited-state intramolecular proton transfer (ESIPT). mdpi.com

Tautomerism and Isomerization Processes in Phenyl-Pentanediones

Tautomerism is a significant aspect of the chemistry of β-dicarbonyl compounds, including phenyl-pentanediones. These compounds can exist in equilibrium between keto and enol forms. mdpi.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a quasi-aromatic six-membered ring. researchgate.net

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the molecule and the solvent. orientjchem.org In the case of 3-phenyl-2,4-pentanedione, a related compound, theoretical studies have shown that the keto form is more stable, and the equilibrium shifts further toward the keto tautomer in more polar solvents. orientjchem.org The steric hindrance of the phenyl group can also favor the keto form. orientjchem.org

The interconversion between tautomers involves proton transfer. researchgate.net The barrier for this process can be studied computationally. For 3-phenyl-2,4-pentanedione, the tautomeric equilibrium occurs via a four-membered ring transition state, and the energy barrier is dependent on the solvent. researchgate.net

Isomerization processes in phenyl-pentanediones can also include conformational changes. The orientation of the phenyl group relative to the dicarbonyl moiety can lead to different conformers with varying stabilities.

The table below shows the calculated barrier heights for the tautomerization of 3-phenyl-2,4-pentanedione in different media.

| Medium | Barrier Height (kcal/mol) |

| Gas Phase | 30.61 |

| Cyclohexane | 30.82 |

| Carbon Tetrachloride | 30.84 |

| Methanol | 31.23 |

| Water | 31.26 |

Data from theoretical calculations on the transition state of the internal proton transfer in 3-phenyl-2,4-pentanedione. researchgate.net

Keto-Enol Tautomeric Equilibrium Analysis

The compound 2,3-Pentanedione, 5-phenyl-, also known as 1-phenylpentane-2,3-dione, is an α-dicarbonyl compound. Like other carbonyl compounds with α-hydrogens, it has the potential to exist in equilibrium between its keto and enol tautomeric forms. The keto form is the standard dione (B5365651) structure. Enolization can occur by the migration of a proton from a carbon adjacent to one of the carbonyl groups (an α-carbon) to the carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond.

For 2,3-Pentanedione, 5-phenyl-, there are two potential α-carbons from which a proton can be abstracted: C1 (bearing the phenyl group) and C4. This leads to two possible enol tautomers:

Enol A (1-phenyl-3-hydroxy-pent-2-en-2-one): Formed by removing a proton from C1. This tautomer benefits from conjugation between the newly formed C=C double bond, the remaining carbonyl group, and the phenyl ring, creating an extended π-system. This extended conjugation is a significant stabilizing factor.

Enol B (1-phenyl-2-hydroxy-pent-2-en-3-one): Formed by removing a proton from C4. In this case, the C=C double bond is conjugated only with the phenyl ring and not the other carbonyl group.

In contrast to β-diketones (e.g., 3-phenyl-2,4-pentanedione), the enol forms of α-diketones like 2,3-Pentanedione, 5-phenyl- are generally less stable and less favored in the tautomeric equilibrium. The primary reason for this is the inability to form a stable, six-membered intramolecular hydrogen-bonded ring that is characteristic of enolized β-diketones. libretexts.orgmasterorganicchemistry.com This intramolecular hydrogen bond significantly stabilizes the enol form in β-diketones. libretexts.orgmasterorganicchemistry.com

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form, primarily because the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond. libretexts.orglibretexts.org While conjugation in Enol A provides some stabilization, it is generally not sufficient to overcome the inherent stability of the diketo form in the absence of the intramolecular hydrogen bond.

Influence of Solvent Environment on Tautomeric Stability

The solvent environment plays a crucial role in determining the position of the keto-enol equilibrium. orientjchem.orgmissouri.edu The general principle is that the equilibrium will shift to favor the tautomer that is better solvated and stabilized by the solvent. researchgate.net This effect is tied to the polarity of both the solvent and the individual tautomers.

Polar Solvents (e.g., water, methanol): Polar solvents are effective at forming intermolecular hydrogen bonds and engaging in dipole-dipole interactions. The diketo form of a dicarbonyl compound is typically more polar than its enol counterpart. Therefore, polar solvents tend to stabilize the keto tautomer more effectively, shifting the equilibrium in its favor. orientjchem.orgresearchgate.net For 2,3-Pentanedione, 5-phenyl-, it is expected that in polar, protic solvents, the diketo form would be predominant.

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar solvents, the intramolecular hydrogen bonding of the enol form (when possible) becomes a dominant stabilizing factor, as the solvent cannot compete to form intermolecular hydrogen bonds. orientjchem.org However, as noted for 2,3-Pentanedione, 5-phenyl-, a stable intramolecular hydrogen bond is not a feature of its enol forms. Despite this, the enol form is generally less polar than the keto form, which can favor its presence in non-polar solvents relative to polar ones.

Computational studies on the isomeric β-diketone, 3-phenyl-2,4-pentanedione, have shown that the keto form is calculated to be more stable than the enol form in both the gas phase and in solvents of varying polarity, including water, methanol, carbon tetrachloride, and cyclohexane. orientjchem.org While this provides a model for a related structure, the distinct electronic and structural nature of an α-diketone means these results cannot be directly extrapolated to 2,3-Pentanedione, 5-phenyl-.

Specific quantitative data from NMR spectroscopy or other analytical methods detailing the tautomeric equilibrium of 2,3-Pentanedione, 5-phenyl- in different solvents is not available in published research. As such, a data table illustrating the solvent effect on its tautomeric stability cannot be generated.

Computational Chemistry and Theoretical Studies of 2,3 Pentanedione, 5 Phenyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational efficiency in describing the structural and electronic characteristics of organic compounds. nih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-phenyl-2,3-pentanedione, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. DFT methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Following optimization, a vibrational analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching of the C=O and C-C bonds or the bending of C-H bonds.

Table 1: Representative Theoretical Structural Parameters for 5-phenyl-2,3-pentanedione Note: These are illustrative values based on DFT calculations of similar molecular structures. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-C (carbonyl-carbonyl) | ~1.53 Å | |

| C-C (phenyl) | ~1.40 Å | |

| C-C (aliphatic chain) | ~1.54 Å | |

| Bond Angle | O=C-C (carbonyl) | ~120° |

| C-C-C (aliphatic chain) | ~110° | |

| C-C-C (phenyl ring) | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 5-phenyl-2,3-pentanedione, the HOMO is typically localized on the phenyl ring, which is the most electron-rich part of the molecule. In contrast, the LUMO is predominantly centered on the electron-deficient α-diketone system, specifically across the two carbonyl carbons and the pi-systems of the C=O bonds. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbons and electrophilic attack on the phenyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These are representative energy values calculated using DFT methods. Negative values are typical for orbital energies.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO | ~ -2.0 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability |

Density Functional Theory (DFT) Applications for Diketone Systems

DFT is a versatile tool for studying various aspects of chemical systems, from simple molecules to complex reaction mechanisms. Its application to diketone systems like 5-phenyl-2,3-pentanedione allows for detailed investigations into their stability, reactivity, and reaction pathways.

Most chemical reactions occur in solution, where the solvent can significantly influence molecular properties and reaction outcomes. Computational models can account for these interactions. The Polarizable Continuum Model (PCM) and its variations (e.g., IEF-PCM, CPCM) are widely used implicit solvation models. researchgate.netnih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.

These calculations can predict how a solvent's polarity affects the stability of 5-phenyl-2,3-pentanedione and its transition states in a reaction. For instance, polar solvents are expected to stabilize polar species, which can alter the energy barriers and thermodynamics of a reaction. Modeling solvent effects is crucial for obtaining theoretical results that correlate well with experimental observations. nih.gov

Reaction Force Analysis is a sophisticated computational technique used to dissect the energy profile of a chemical reaction. It partitions the activation energy barrier into two key components: the energy required for the structural distortion of the reactants as they approach the transition state, and the energy associated with the electronic changes, such as bond breaking and formation. researchgate.netchemrxiv.org

This analysis provides a detailed understanding of the forces at play along the reaction coordinate. ulpgc.es For a reaction involving 5-phenyl-2,3-pentanedione, such as a nucleophilic addition to a carbonyl group, reaction force analysis could reveal whether the energy barrier is dominated by the geometric rearrangement of the molecule or by the electronic processes of forming a new C-Nu bond. This level of insight is critical for a deep understanding of the reaction mechanism.

Mechanistic Modeling of Organic Reactions Involving Phenyl-Pentanediones

Computational chemistry allows for the complete modeling of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. bcrec.id For a reaction involving 5-phenyl-2,3-pentanedione, a typical DFT-based mechanistic study would involve several key steps:

Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products along the proposed reaction pathway are optimized. semanticscholar.org

Transition State Verification: Vibrational frequency calculations are performed on the transition state structures. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the molecular motion along the reaction coordinate (e.g., the approach of a nucleophile to a carbonyl carbon).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state correctly connects the desired reactants and products, an IRC calculation can be performed. This traces the reaction path downhill from the transition state to the corresponding energy minima of the reactant and product.

By integrating these methods, researchers can investigate various reactions, such as reductions, nucleophilic additions, or cycloadditions involving 5-phenyl-2,3-pentanedione, and gain predictive insight into their feasibility, kinetics, and selectivity. mdpi.comnih.gov

Prediction of Reactivity, Selectivity, and Stereoselectivity Parameters

Theoretical calculations are instrumental in predicting the reactivity of a molecule, identifying sites susceptible to nucleophilic or electrophilic attack, and forecasting the selectivity of its reactions. For 2,3-Pentanedione (B165514), 5-phenyl-, methods like Density Functional Theory (DFT) are employed to analyze various electronic parameters that govern its chemical behavior.

One key aspect of reactivity prediction is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) mapping is another valuable technique. An MESP surface visually represents the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For 2,3-Pentanedione, 5-phenyl-, the oxygen atoms of the two carbonyl groups are expected to be the most electron-rich sites, making them targets for electrophiles.

Furthermore, computational models can predict various reactivity descriptors. These parameters, often calculated using DFT, provide quantitative measures of reactivity and selectivity.

Table 1: Predicted Reactivity Descriptors for 2,3-Pentanedione, 5-phenyl- (Hypothetical Data)

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.66 | Propensity to accept electrons. |

Note: The values in this table are hypothetical and serve to illustrate the types of parameters generated in a computational study.

These descriptors are vital for understanding and predicting the regioselectivity and stereoselectivity of reactions involving 2,3-Pentanedione, 5-phenyl-. By calculating the energies of different transition states for a potential reaction, chemists can predict which reaction pathway is more favorable, and thus which product isomer is likely to be dominant.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, known as conformations, by rotating around its single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

For 2,3-Pentanedione, 5-phenyl-, the flexibility arises from the rotation around the C-C single bonds in the pentane (B18724) chain and the bond connecting the phenyl group. Computational methods, such as Møller-Plesset perturbation theory (MP2) and DFT, are used to explore the potential energy surface (PES) of the molecule. A PES is a multi-dimensional surface that maps the energy of the molecule as a function of its geometry.

The process involves systematically changing the key dihedral angles of the molecule and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers.

Table 2: Relative Energies of Hypothetical Conformers of 2,3-Pentanedione, 5-phenyl-

| Conformer | Dihedral Angle (C4-C5-Ph-C1') | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -90° | 2.50 |

Note: This data is for illustrative purposes only. The dihedral angle represents the rotation of the phenyl group relative to the carbon backbone.

The results of a conformational analysis can reveal, for instance, whether certain conformers are stabilized by intramolecular interactions. In the case of diketones, different arrangements of the two carbonyl groups relative to each other can lead to significant energy differences. The presence of the bulky phenyl group also plays a significant role in determining the preferred conformations by introducing steric hindrance.

By understanding the potential energy surface, scientists can gain a comprehensive picture of the molecule's flexibility, the relative populations of its different conformers at a given temperature, and the energy required for conformational changes. This knowledge is fundamental for predicting the molecule's behavior in chemical reactions and biological systems.

Coordination Chemistry and Ligand Properties of 2,3 Pentanedione, 5 Phenyl

General Principles of β-Diketone Ligands in Metal Complexation

β-Diketones, such as 1-phenyl-1,3-pentanedione, are a cornerstone class of ligands in coordination chemistry due to their versatile chelating properties. Their structure, characterized by two carbonyl groups separated by a methylene (B1212753) group, is key to their function. These compounds exist in a tautomeric equilibrium between the keto and enol forms. icm.edu.pl The equilibrium is strongly shifted toward the enol form, a state stabilized by the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond. icm.edu.pliosrjournals.org

The coordinating power of β-diketones stems from the deprotonation of the enolic hydroxyl group, which creates a monoanionic, bidentate ligand known as a β-diketonate. nih.gov This anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. prochemonline.com This chelation significantly enhances the stability of the resulting metal complex, an observation known as the chelate effect. The nature of the substituents on the β-diketone backbone (e.g., the phenyl and methyl groups in 1-phenyl-1,3-pentanedione) can influence the ligand's acidity, steric profile, and the electronic properties of the resulting complex. researchgate.net For instance, replacing methyl groups with phenyl substituents can affect the composition and stability of the complexes formed. researchgate.net

β-Diketonate ligands can form stable complexes with a vast majority of metal ions, including transition metals, lanthanides, and main group elements. nih.govprochemonline.com The general formula for these complexes is typically M(L)n, where 'M' is the metal ion, 'L' is the β-diketonate ligand, and 'n' is the charge of the metal ion. prochemonline.com

Synthesis and Characterization of Metal Chelates with 2,3-Pentanedione (B165514), 5-phenyl-

The synthesis of metal chelates with β-diketonate ligands like 1-phenyl-1,3-pentanedione generally follows well-established procedures involving the reaction of the ligand with a metal salt in a suitable solvent. prochemonline.com Characterization relies on a suite of spectroscopic and analytical methods to confirm the structure and composition.

Transition metal complexes of β-diketonates are typically synthesized by reacting the β-diketone with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol (B145695) or water. prochemonline.comnih.gov A base is often added to facilitate the deprotonation of the ligand's enol form, enabling coordination.

For divalent transition metals (M²⁺) such as Copper(II), Nickel(II), and Cobalt(II), the reaction typically yields neutral complexes with a stoichiometry of ML₂. researchgate.net In some cases, solvent molecules (e.g., water or pyridine) may also coordinate to the metal center, filling its coordination sphere to form species like ML₂(H₂O)₂. tandfonline.com

Characterization of these complexes involves several techniques:

Infrared (IR) Spectroscopy: Coordination to the metal ion is confirmed by shifts in the vibrational frequencies of the C=O and C=C bonds of the chelate ring, which typically appear in the 1500–1600 cm⁻¹ region. mdpi.com

Electronic Spectroscopy (UV-Vis): The spectra reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which provide information about the coordination geometry and electronic structure of the metal center. tandfonline.com

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons on the metal ion, distinguishing between high-spin and low-spin configurations in geometries like octahedral. tandfonline.com

Table 1: Representative Data for Transition Metal β-Diketonate Complexes

| Metal Ion | Typical Stoichiometry | Common Geometry | Magnetic Moment (μ_eff) | Spectroscopic Features |

| Cu(II) | CuL₂ | Distorted Octahedral / Square Planar | ~1.9 B.M. | Broad d-d bands in the visible region. tandfonline.com |

| Ni(II) | NiL₂(H₂O)₂ | Octahedral | ~3.2 B.M. | Multiple d-d transitions characteristic of octahedral Ni(II). tandfonline.com |

| Co(II) | CoL₂(H₂O)₂ | Octahedral | ~4.8-5.2 B.M. | Absorption bands in the visible region typical for high-spin octahedral Co(II). |

| Fe(III) | FeL₃ | Octahedral | ~5.9 B.M. | High-spin configuration stabilized by the weak crystal field of the ligand. mdpi.com |

| Pd(II) | PdL₂ | Square Planar | Diamagnetic | d⁸ configuration favors a square planar geometry. prochemonline.com |

Lanthanide ions (Ln³⁺) possess unique luminescent properties stemming from their f-f electronic transitions. nih.gov However, these transitions are Laporte-forbidden, resulting in very low absorption coefficients. β-diketonate ligands are excellent "antenna" ligands for sensitizing lanthanide luminescence. acs.orgnih.gov The organic ligand absorbs UV light efficiently (a π-π* transition) and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic, sharp, and long-lived luminescence. nih.gov

The synthesis of lanthanide complexes often involves reacting a lanthanide salt (e.g., LnCl₃ or Ln(NO₃)₃) with the β-diketone ligand in a 1:3 molar ratio. nih.gov Frequently, a neutral ancillary ligand (like 1,10-phenanthroline (B135089) or a phosphine (B1218219) oxide) is added to saturate the coordination sphere of the lanthanide ion, which typically has high coordination numbers (8 or 9), and to displace coordinated water molecules that can quench luminescence. acs.org

The resulting complexes, such as Eu(L)₃(Phen), exhibit the distinct emission profile of the metal ion. For example, europium(III) complexes show a strong red emission, while terbium(III) complexes emit in the green region. nih.gov The efficiency of the energy transfer and the quantum yield of the complex are highly dependent on the energy of the ligand's triplet state, which must be suitably positioned above the emissive level of the lanthanide ion. nih.gov

Spectroscopic and Structural Elucidation of Coordination Complexes

Determining the precise structure and electronic properties of coordination compounds is crucial for understanding their behavior. A combination of X-ray crystallography and various spectroscopic methods is employed for a comprehensive analysis.

The coordination geometry around a central metal ion is dictated by factors including the metal's size, electronic configuration, and the steric and electronic properties of the ligands.

Transition Metals: For first-row transition metals, six-coordinate octahedral geometry is very common, as seen in complexes like [Co(L)₂(H₂O)₂]. tandfonline.com Metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II), often form four-coordinate square planar complexes. prochemonline.comtandfonline.com

Lanthanide Metals: Due to their larger ionic radii and the predominantly electrostatic nature of their bonding, lanthanide ions exhibit higher and more flexible coordination numbers, typically 8 or 9. researchgate.net Common geometries include the square antiprism and the capped trigonal prism. acs.orgresearchgate.net

Ligand field theory describes how the interaction between the metal's d-orbitals and the ligand's donor atoms removes the degeneracy of the d-orbitals. The magnitude of this energy splitting (Δ) is influenced by the ligand field strength. β-diketonates are generally considered moderately weak-field ligands. mdpi.com This often results in the formation of high-spin complexes with first-row transition metals, where electrons remain unpaired in the d-orbitals. mdpi.comchemijournal.com For example, in an octahedral Fe(III) complex with three β-diketonate ligands, the small crystal field splitting leads to a high-spin d⁵ configuration with five unpaired electrons. mdpi.com

The thermal stability of metal β-diketonate complexes is a critical property, particularly for applications such as chemical vapor deposition (CVD) precursors. nih.gov Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study how these complexes behave upon heating. libretexts.orgmt.com

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. particletechlabs.com TGA curves for metal β-diketonates can reveal the temperatures at which coordinated solvent molecules are lost, followed by the decomposition or sublimation of the complex itself. researchgate.net The volatility of the complex, which is crucial for CVD, is influenced by the ligand's substituents; for example, fluorinated groups tend to increase volatility. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. iitk.ac.in It can identify thermal events like melting, crystallization, and phase transitions. nih.govacs.org For some β-diketonate complexes, DSC has revealed phase transitions corresponding to desolvation or structural rearrangements prior to decomposition. nih.gov

The combination of TGA and DSC provides a comprehensive thermal profile, including decomposition temperatures, enthalpy changes (ΔH), and information on the nature of the decomposition products. libretexts.orgresearchgate.net

Table 2: General Thermal Decomposition Stages for a Hypothetical ML₂(H₂O)₂ Complex

| Temperature Range | Mass Loss (TGA) | Thermal Event (DSC) | Corresponding Process |

| 80 - 150 °C | Step 1 | Endothermic Peak | Loss of coordinated water molecules (desolvation). nih.gov |

| 200 - 400 °C | Step 2 | Endothermic/Exothermic | Sublimation or decomposition of the anhydrous complex. researchgate.net |

| > 400 °C | - | - | Formation of a stable residue (e.g., metal oxide). |

Ligand Field Theory and Electronic Properties of Complexes

The electronic properties of transition metal complexes are fundamentally governed by the interactions between the metal d-orbitals and the ligands, a concept elegantly described by Ligand Field Theory (LFT). For a hypothetical metal complex of 2,3-Pentanedione, 5-phenyl-, LFT would predict the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by several factors including the nature of the metal ion, its oxidation state, and the geometry of the complex.

As a bidentate ligand, 2,3-Pentanedione, 5-phenyl- would coordinate to a metal center through its two oxygen atoms, forming a six-membered chelate ring. The electronic properties of the resulting complexes would be dictated by the interplay of the σ- and π-bonding interactions between the ligand and the metal. The phenyl group at the 5-position could introduce further electronic effects, potentially influencing the ligand field strength and the energies of the d-d electronic transitions. These transitions are responsible for the characteristic colors and magnetic properties of transition metal complexes.

A comprehensive understanding of the electronic properties would require detailed spectroscopic and magnetic studies. Techniques such as UV-Visible spectroscopy would reveal the energies of the d-d transitions, allowing for the determination of the ligand field splitting parameter (Δ) and the Racah parameters, which quantify interelectronic repulsion. Magnetic susceptibility measurements would provide insights into the spin state of the metal ion in the complex. However, a thorough search of the scientific literature reveals a conspicuous absence of such experimental data for complexes of 2,3-Pentanedione, 5-phenyl-.

Table 1: Predicted Spectroscopic Parameters for Hypothetical First-Row Transition Metal Complexes of 2,3-Pentanedione, 5-phenyl- (Octahedral Geometry)

| Metal Ion | d-electron configuration | Predicted Spin State | Predicted Number of Spin-Allowed d-d Transitions |

| Ti(III) | d¹ | High Spin | 1 |

| V(III) | d² | High Spin | 3 |

| Cr(III) | d³ | High Spin | 3 |

| Mn(II) | d⁵ | High Spin | 0 |

| Fe(III) | d⁵ | High Spin | 0 |

| Fe(II) | d⁶ | High/Low Spin | 1 or 2 |

| Co(II) | d⁷ | High/Low Spin | 3 or 2 |

| Ni(II) | d⁸ | High Spin | 3 |

| Cu(II) | d⁹ | High Spin | 1 |

Note: This table is predictive and based on general principles of Ligand Field Theory. Actual values would require experimental verification.

Potential Applications in Catalysis and Materials Science

The unique electronic and structural features of metal complexes often translate into valuable applications in catalysis and materials science. While specific applications for complexes of 2,3-Pentanedione, 5-phenyl- are not documented, we can extrapolate potential uses based on the known reactivity of related β-diketonate complexes.

Catalytic Activity in Organic Transformations

Metal complexes of β-diketones are known to be effective catalysts for a variety of organic reactions. The metal center can act as a Lewis acid, activating substrates, while the ligand can influence the catalyst's solubility, stability, and steric environment, thereby controlling its activity and selectivity.

Complexes of 2,3-Pentanedione, 5-phenyl- could potentially catalyze reactions such as:

Oxidation Reactions: Mimicking the function of metalloenzymes, these complexes could catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: They might be employed in hydrogenation or transfer hydrogenation reactions.

Carbon-Carbon Bond Forming Reactions: The Lewis acidic nature of the metal center could facilitate reactions like Friedel-Crafts alkylations and acylations.

The presence of the phenyl group could offer opportunities for tuning the catalytic activity through electronic modifications of the aromatic ring. However, without experimental studies, the catalytic potential of these complexes remains purely speculative.

Role as Precursors for Advanced Materials

The ability of 2,3-Pentanedione, 5-phenyl- to form stable metal complexes makes it a potential building block for the synthesis of advanced materials with tailored properties.

Luminescent Materials: Lanthanide complexes are renowned for their sharp and intense luminescence, which arises from the "antenna effect." In this process, the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. The phenyl group in 2,3-Pentanedione, 5-phenyl- could enhance the light-absorbing properties of the ligand, making its lanthanide complexes promising candidates for applications in lighting, displays, and bio-imaging. The specific emission wavelengths would depend on the choice of the lanthanide ion.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The porosity and functionality of MOFs can be tuned by carefully selecting the metal and organic components. While dicarboxylates are the most common linkers in MOF synthesis, β-diketonates have also been explored. 2,3-Pentanedione, 5-phenyl- could potentially be incorporated into MOF structures, either as the primary linker or as a co-ligand, to create materials with interesting topologies and potential applications in gas storage, separation, and catalysis.

Table 2: Potential Applications of Metal Complexes of 2,3-Pentanedione, 5-phenyl-

| Application Area | Potential Role of the Complex | Key Features of the Ligand |

| Catalysis | Homogeneous catalyst for organic transformations | Tunable electronic properties via the phenyl group, good solubility in organic solvents. |

| Luminescent Materials | Sensitizer for lanthanide ion emission | Extended π-system for efficient light absorption. |

| Metal-Organic Frameworks | Organic building block | Bidentate coordination for framework construction. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives like 1-phenylpentane-1,3-dione (B1605474), NMR provides detailed information about the carbon skeleton, the chemical environment of each proton, and the connectivity between atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural characterization. In the case of 1-phenylpentane-1,3-dione, these spectra reveal the presence of its predominant enol tautomer in solution.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the enol form of 1-phenylpentane-1,3-dione in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. A notable feature is the highly deshielded enolic proton, which appears as a broad signal far downfield, indicative of strong intramolecular hydrogen bonding. The protons of the phenyl group typically appear as a multiplet in the aromatic region. The methylene (B1212753) and methyl protons of the pentane (B18724) chain give rise to a quartet and a triplet, respectively, with their chemical shifts and coupling patterns providing clear evidence of their connectivity.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The spectrum of the enol form of 1-phenylpentane-1,3-dione shows distinct signals for the carbonyl carbons, the carbons of the C=C double bond, the aromatic carbons, and the aliphatic carbons of the ethyl group. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic for the enol tautomer.

Interactive Data Table: ¹H and ¹³C NMR Data for the Enol Form of 1-Phenylpentane-1,3-dione in CDCl₃

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enolic OH | 16.12 (br s) | - |

| Phenyl-H | 7.85 - 7.91 (m) | 135.1 |

| Phenyl-H | 7.51 (t, J = 7.5 Hz) | 132.1 |

| Phenyl-H | 7.41 - 7.48 (m) | 128.7 |

| Phenyl-H | - | 126.9 |

| Vinylic-H | 6.18 (s) | 95.4 |

| -CH₂- | 2.47 (q, J = 7.5 Hz) | 32.4 |

| -CH₃ | 1.22 (t, J = 7.5 Hz) | 9.7 |

| C=O (enol) | - | 198.0 |

| C-O (enol) | - | 183.1 |

Advanced 2D NMR Experiments (e.g., COSY, HMBC, HSQC, NOESY)

While specific 2D NMR experimental data for 1-phenylpentane-1,3-dione is not widely published, the application of these techniques is crucial for complex structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For 1-phenylpentane-1,3-dione, a cross-peak between the methylene quartet and the methyl triplet would definitively confirm the ethyl group structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This can be used to determine the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-phenylpentane-1,3-dione is highly informative for distinguishing between its keto and enol forms. The diketo form would exhibit characteristic C=O stretching bands in the region of 1700-1740 cm⁻¹. However, the predominant enol form shows a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, typically in the range of 2500-3200 cm⁻¹. It also displays a C=O stretching band at a lower frequency (around 1600 cm⁻¹) due to conjugation with the C=C bond, as well as a C=C stretching vibration.

Raman Spectroscopy: While less commonly reported for this specific compound, Raman spectroscopy would provide complementary information to the IR spectrum. The C=O and C=C stretching vibrations would also be observable in the Raman spectrum, and due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 1-phenylpentane-1,3-dione, the calculated exact mass for the molecular ion [M]⁺ is 176.0837, and this has been experimentally confirmed. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pathways and Isomeric Differentiation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure. For ketones, a common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. Another important fragmentation pathway for carbonyl compounds is the McLafferty rearrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For 2,3-Pentanedione (B165514), 5-phenyl-, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands arising from its constituent chromophores: the α-dicarbonyl group and the phenyl ring. The interaction and conjugation between these groups significantly influence the position and intensity of these absorption bands.

The electronic spectrum of α-dicarbonyl compounds, such as 2,3-pentanedione, typically displays two main absorption bands. researchgate.net A low-intensity band in the visible region is attributed to the n→π* transition of the carbonyl groups. For 2,3-pentanedione in the gas phase, this transition results in a broad absorption band with a maximum around 415 nm. researchgate.net A more intense absorption band is observed in the ultraviolet region, corresponding to the π→π* transition, with a maximum at approximately 270 nm for 2,3-pentanedione. researchgate.net

The n→π* transition is also likely to be affected, although typically to a lesser extent than the π→π* transition. The solvent environment can also play a crucial role, with polar solvents often causing a hypsochromic (blue) shift in n→π* transitions and a bathochromic shift in π→π* transitions. researchgate.net

Table 1: Expected UV-Vis Absorption Maxima for 2,3-Pentanedione, 5-phenyl- and Related Compounds

| Compound | Transition | Expected λmax (nm) | Reference Compound | Reference λmax (nm) |

|---|---|---|---|---|

| 2,3-Pentanedione, 5-phenyl- | n→π* | ~400-420 | 2,3-Pentanedione | ~415 researchgate.net |

Note: The expected λmax values for 2,3-Pentanedione, 5-phenyl- are estimations based on the principles of electronic transitions and conjugation effects observed in structurally related molecules.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

As of the current literature survey, a single-crystal XRD structure for 2,3-Pentanedione, 5-phenyl- has not been reported. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and solid-state packing arrangement are not available.

For context, the crystal structures of other phenyl-containing ketone derivatives have been extensively studied. For example, the structure of 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione reveals significant dihedral angles between the central phenyl ring and the adjacent pyridine (B92270) rings, indicating a non-planar conformation in the solid state. researchgate.net Similarly, the crystal structure of a 2,3,5-triphenyl tetrazolium salt of 5-ethyl-5-phenylbarbituric acid has been determined to be in the monoclinic space group P21/c. mdpi.com These examples highlight the type of detailed structural information that could be obtained for 5-phenyl-2,3-pentanedione if suitable crystals were grown and analyzed.

Table 2: Illustrative Crystallographic Data for a Related Phenyl-Containing Compound (2,3,5-Triphenyl Tetrazolium, 5-Ethyl-5-phenylbarbituric Acid Salt)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

Note: This data is for a different molecule and is provided for illustrative purposes only to show the type of information derived from an XRD study. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. For a moderately polar molecule like 2,3-Pentanedione, 5-phenyl-, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography (GC): Given the expected volatility of 2,3-Pentanedione, 5-phenyl-, GC is a viable method for its analysis. A flame ionization detector (FID) would provide excellent sensitivity. The choice of the stationary phase is critical for achieving good separation from potential impurities or starting materials. A non-polar or mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, would be appropriate. The phenyl groups in the stationary phase can engage in π-π interactions with the analyte's phenyl ring, offering an additional separation mechanism beyond boiling point differences. elementlabsolutions.com For the related compound 2,3-pentanedione, GC/FID has been used to determine its purity, with one study identifying impurities such as 2,3-butanedione (B143835) and 3,4-hexanedione. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of 2,3-Pentanedione, 5-phenyl-, particularly for purity assessment and preparative separation. Reversed-phase HPLC would be the most common approach.

Stationary Phase: A C18 (octadecylsilane) column is a standard choice for reversed-phase chromatography, separating compounds based on hydrophobicity. However, a phenyl-type stationary phase (e.g., phenyl-hexyl) could offer enhanced selectivity for this analyte due to the potential for π-π interactions between the stationary phase and the phenyl group of the molecule. elementlabsolutions.comqub.ac.uk

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The elution strength would be adjusted by varying the ratio of the organic solvent. Isocratic elution (constant mobile phase composition) or gradient elution (changing composition over time) can be employed to achieve optimal separation. qub.ac.uk

Detection: A UV detector would be highly effective, set to a wavelength corresponding to one of the compound's absorption maxima (e.g., the π→π* transition) to ensure high sensitivity.

Table 3: Suggested Chromatographic Conditions for the Analysis of 2,3-Pentanedione, 5-phenyl-

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID |

| HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | UV (at λmax) |

Note: These are suggested starting conditions and would require optimization for specific applications.

Future Research Directions and Unexplored Potential

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for α-diketones, including 2,3-Pentanedione (B165514), 5-phenyl-, often rely on traditional methods that may involve harsh reaction conditions, stoichiometric oxidants, and the generation of significant waste. The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. For the synthesis of 1,2-diketones from α-hydroxyketones, microwave irradiation has been demonstrated to be a more efficient alternative to conventional heating. Future research should focus on optimizing microwave-assisted oxidation of precursors to 5-phenyl-2,3-pentanedione, exploring various catalysts and oxidants to maximize efficiency and minimize environmental impact.

Furthermore, the development of catalytic aerobic oxidation processes represents a significant leap towards greener synthesis. Utilizing molecular oxygen from the air as the ultimate oxidant is highly desirable. Research into catalysts, such as those based on abundant and non-toxic metals, could lead to highly efficient and sustainable methods for the synthesis of 2,3-Pentanedione, 5-phenyl-.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free potential | Catalyst screening, optimization of microwave parameters |

| Catalytic Aerobic Oxidation | Use of air as the oxidant, high atom economy, sustainability | Development of novel, robust, and selective catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, process optimization |

Exploration of Enantioselective Synthesis for Chiral 2,3-Pentanedione, 5-phenyl- Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. The exploration of enantioselective synthesis to produce chiral derivatives of 2,3-Pentanedione, 5-phenyl- is a largely unexplored and highly promising research area. The development of methods to control the stereochemistry at the C4 or C5 position, or through the introduction of chiral substituents on the phenyl ring, could lead to novel compounds with unique characteristics.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods. Chiral amines, thioureas, and phosphoric acids have been successfully employed in a variety of enantioselective transformations. Future work should investigate the application of organocatalysts to the synthesis of chiral phenyl-pentanedione derivatives, for instance, through asymmetric aldol (B89426) or Michael addition reactions to construct the carbon skeleton with high enantiomeric excess.

Biocatalysis , utilizing enzymes to perform stereoselective reactions, offers another green and highly efficient route. Enzymes such as lyases and oxidoreductases could potentially be engineered or discovered to produce enantiopure precursors or the final chiral diketone. This approach benefits from the high selectivity and mild reaction conditions typical of enzymatic transformations.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic routes and for predicting the behavior of a molecule in various applications. The photochemical and photophysical properties of α-diketones, including their triplet state reactivity, are of particular interest.

Ultrafast laser spectroscopy , including femtosecond transient absorption and time-resolved resonance Raman spectroscopy, can provide unprecedented insight into the dynamics of short-lived intermediates and transition states. unimelb.edu.aumsu.edu By applying these techniques to reactions involving 2,3-Pentanedione, 5-phenyl-, researchers could directly observe the formation and decay of radical intermediates, excited states, and other transient species. acs.orgacs.org This would allow for the detailed elucidation of reaction pathways, such as those involved in photochemical reactions or catalytic cycles. For example, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy has been used to study the photocyclization of related phenyl ketones, providing detailed information on the reaction pathway. acs.org

Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Optimization

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.gov The integration of flow chemistry for the synthesis of 2,3-Pentanedione, 5-phenyl- could lead to more efficient, scalable, and reproducible production.

Automated flow systems can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and residence time, to quickly identify optimal conditions. beilstein-journals.orgnih.gov This high-throughput approach can significantly accelerate the development of novel synthetic methods. Furthermore, the precise control over reaction conditions in a flow reactor can lead to higher yields and purities, minimizing the need for extensive purification steps. The safety benefits are also significant, particularly for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time mitigates risks. tcichemicals.com

Theoretical Design of Novel Phenyl-Pentanedione Analogues with Tunable Reactivity and Properties

Computational chemistry and molecular modeling are invaluable tools for the rational design of new molecules with desired properties. nih.govnih.gov By using techniques such as Density Functional Theory (DFT), it is possible to predict the electronic structure, reactivity, and spectroscopic properties of 2,3-Pentanedione, 5-phenyl- and its hypothetical analogues. mdpi.comresearchgate.net

Future research should focus on the in silico design of novel phenyl-pentanedione derivatives with tailored characteristics. For example, by introducing different substituents on the phenyl ring, it may be possible to tune the molecule's redox potential, absorption spectrum, or reactivity. Computational studies can guide synthetic efforts by identifying promising target molecules and predicting their properties before they are synthesized in the lab, saving significant time and resources. nih.govresearchgate.net This predictive power can accelerate the discovery of new materials, catalysts, or biologically active compounds based on the phenyl-pentanedione scaffold.

| Research Direction | Key Techniques | Potential Outcomes |

| Enantioselective Synthesis | Organocatalysis, Biocatalysis | Access to novel chiral compounds with unique properties |

| Advanced Mechanistic Studies | Ultrafast Spectroscopy, Time-Resolved Techniques | Detailed understanding of reaction pathways and excited state dynamics |

| Flow Chemistry and Automation | Continuous Flow Reactors, High-Throughput Screening | More efficient, scalable, and safer synthesis; rapid optimization |

| Theoretical Design | Density Functional Theory (DFT), Molecular Modeling | Rational design of new analogues with tailored reactivity and properties |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 5-phenyl-2,3-pentanedione, and what factors influence reaction yields?

- Methodology :

- Condensation reactions : Start with phenylacetyl chloride and a diketone precursor (e.g., 2,3-pentanedione) under basic conditions (e.g., NaH or Et₃N). Monitor reaction progress via TLC or GC-MS.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

- Yield optimization : Adjust stoichiometry, temperature (60–80°C), and catalyst loading. Side reactions (e.g., over-alkylation) are common limitations .

- Characterization : Confirm structure via -NMR (δ 2.5–3.0 ppm for diketone protons) and IR (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers ensure the purity and structural integrity of 5-phenyl-2,3-pentanedione?

- Analytical techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Compare -NMR data with computational predictions (DFT calculations).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 191.1).

- Reference standards : Cross-validate with certified materials listed in chemical databases (e.g., PubChem) .

Q. What are the key physical properties of 5-phenyl-2,3-pentanedione relevant to laboratory handling?

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

- Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis.

- Hazards : Potential irritant (similar to α-diketones like diacetyl); use fume hoods and PPE .

Advanced Research Questions

Q. How can toxicological risks of 5-phenyl-2,3-pentanedione be assessed given structural similarities to diacetyl?

- Methodology :

- In vitro assays : Conduct cell viability studies (e.g., MTT assay on bronchial epithelial cells) to evaluate cytotoxicity.

- Comparative analysis : Benchmark against diacetyl’s NOAEL (No Observed Adverse Effect Level) from occupational studies .

- Structural alerts : Use QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity with biomolecules (e.g., arginine residues) .

- Caution : The phenyl group may alter pharmacokinetics; avoid direct extrapolation from diacetyl data .

Q. What computational strategies predict the reactivity of 5-phenyl-2,3-pentanedione in nucleophilic additions?

- Approach :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic carbonyl sites.

- Transition state analysis : Simulate enolate formation barriers to guide catalyst selection (e.g., LDA vs. KHMDS).

- Solvent effects : Use COSMO-RS models to predict reaction outcomes in polar vs. nonpolar media .

Q. How should researchers resolve contradictions in stability data under varying humidity and temperature?

- Experimental design :

- Controlled degradation studies : Expose samples to 25°C/60% RH vs. 40°C/75% RH; monitor via HPLC and Karl Fischer titration.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life.

- Statistical analysis : Use ANOVA to identify significant factors (e.g., humidity > temperature) .

- Collaboration : Partner with analytical chemistry labs to validate methods .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.